(2R)-4-fluorobutan-2-ol
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Overview
Description
(2R)-4-fluorobutan-2-ol: is a chiral fluorinated alcohol with the molecular formula C4H9FO. This compound is characterized by the presence of a fluorine atom attached to the fourth carbon in a butanol chain, with the hydroxyl group on the second carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-fluorobutan-2-one: One common method involves the reduction of 4-fluorobutan-2-one using a chiral reducing agent to ensure the (2R) configuration. Typical reducing agents include sodium borohydride or lithium aluminum hydride under controlled conditions.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or enzymes that selectively produce the (2R) enantiomer. This method often involves the use of chiral ligands in catalytic hydrogenation reactions.
Industrial Production Methods: Industrial production of (2R)-4-fluorobutan-2-ol typically involves large-scale reduction processes with optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-4-fluorobutan-2-ol can undergo oxidation reactions to form 4-fluorobutan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 4-fluorobutyl chloride or 4-fluorobutyl bromide.
Reduction: Further reduction can convert this compound into 4-fluorobutane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic medium.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Oxidation: 4-fluorobutan-2-one.
Substitution: 4-fluorobutyl chloride or 4-fluorobutyl bromide.
Reduction: 4-fluorobutane.
Scientific Research Applications
Chemistry: (2R)-4-fluorobutan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated compounds. It serves as a probe to understand the effects of fluorine substitution on biological activity.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of (2R)-4-fluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural compatibility with the target site.
Comparison with Similar Compounds
(2S)-4-fluorobutan-2-ol: The enantiomer of (2R)-4-fluorobutan-2-ol, differing in the spatial arrangement around the chiral center.
4-fluorobutan-1-ol: A structural isomer with the hydroxyl group on the first carbon.
4-fluorobutan-2-one: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence its reactivity, biological activity, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2227758-70-3 |
---|---|
Molecular Formula |
C4H9FO |
Molecular Weight |
92.1 |
Purity |
95 |
Origin of Product |
United States |
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